molecular formula C9H14ClF2N B12973746 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride

10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride

Cat. No.: B12973746
M. Wt: 209.66 g/mol
InChI Key: AHEMCHBCTVXQAP-UHFFFAOYSA-N
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Description

10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework with two fluorine atoms and an azadispiro moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of fluorine atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed to introduce the fluorine atoms at the desired positions.

    Incorporation of the azadispiro moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to achieve efficient production.

    Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    10,10-Difluoro-6-azadispiro[2.0.54.13]decane: The non-hydrochloride form of the compound.

    6-Azadispiro[2.0.54.13]decane: Lacks the fluorine atoms.

    10,10-Difluoro-6-azadispiro[2.0.54.13]decane derivatives: Compounds with different substituents on the spirocyclic framework.

Uniqueness

10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is unique due to its specific combination of fluorine atoms and azadispiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H14ClF2N

Molecular Weight

209.66 g/mol

IUPAC Name

10,10-difluoro-8-azadispiro[2.0.54.13]decane;hydrochloride

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)7(3-4-7)8(9)2-1-5-12-6-8;/h12H,1-6H2;1H

InChI Key

AHEMCHBCTVXQAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C3(C2(F)F)CC3.Cl

Origin of Product

United States

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